molecular formula C20H20N2O2 B3425565 Squarylium dye III CAS No. 43134-09-4

Squarylium dye III

Cat. No.: B3425565
CAS No.: 43134-09-4
M. Wt: 320.4 g/mol
InChI Key: HERJDZWHZQOZLU-UHFFFAOYSA-N
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Description

Squarylium dye III, also known as 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt), is a member of the squaraine dye family. These dyes are characterized by their unique aromatic four-membered ring system derived from squaric acid. Squarylium dyes are known for their intense fluorescence, typically in the red and near-infrared regions, making them valuable in various technological applications .

Mechanism of Action

Target of Action

Squarylium Dye III is a type of squaraine dye, which are organic dyes characterized by their unique aromatic four-membered ring system derived from squaric acid . The primary targets of this compound are biological specimens, where it acts as a fluorochrome . It is also used as a photosensitizer in photovoltaic devices .

Mode of Action

This compound exhibits intense fluorescence when it interacts with its targets . It has an excitation peak at 629 nm and an emission peak at 645 nm . When excited using a 633 nm laser paired with a 660/20 nm bandpass filter, it emits fluorescence . This interaction results in the emission of light, which can be detected and used for various applications.

Biochemical Pathways

For instance, it is used as a sensor for ions and in biomedical imaging .

Pharmacokinetics

It has an absorption wavelength of 627.25 nm and an absorption coefficient of 309000 at 627.25 nm .

Result of Action

The primary result of this compound’s action is the emission of fluorescence when it interacts with its targets. This fluorescence can be detected and measured, providing valuable information in various applications. For example, in biomedical imaging, the fluorescence emitted by this compound can help visualize certain structures or processes within a biological specimen .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dye’s fluorescence properties can be enhanced when it is encapsulated into carbon nanotubes .

Preparation Methods

Squarylium dye III is synthesized through the reaction of squaric acid with electron-rich aromatic compounds such as aniline derivatives. The typical synthetic route involves the condensation of squaric acid with 4-dimethylaminophenyl groups under acidic conditions. The reaction is usually carried out in solvents like dichloromethane, and the product is purified through recrystallization .

Chemical Reactions Analysis

Squarylium dye III undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the dye’s electronic properties, affecting its fluorescence.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Squarylium dye III has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Squarylium dye III is compared with other squaraine dyes, such as:

  • 1,2,3,3-Tetramethyl-3H-indolium salt
  • Aniline derivative of squaraine dyes

These compounds share similar structural features but differ in their specific substituents and electronic properties. This compound is unique due to its high quantum yield and stability, making it particularly suitable for applications requiring intense fluorescence and photostability .

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJDZWHZQOZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401337
Record name F0712-0056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13458-60-1, 43134-09-4
Record name NSC125878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0712-0056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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